molecular formula C10H18O4 B147080 Diethyl isopropylmalonate CAS No. 759-36-4

Diethyl isopropylmalonate

Cat. No. B147080
CAS RN: 759-36-4
M. Wt: 202.25 g/mol
InChI Key: BYQFBFWERHXONI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl malonate derivatives involves various methods, including cyclopolymerization and Grignard reactions. For instance, diethyl dipropargylmalonate undergoes living cyclopolymerization with a molybdenum-based catalyst to produce polymers with low polydispersities and controlled molecular weights . Another synthesis method involves the controlled cyclopolymerization of diethyl dipropargylmalonate using a molybdenum and tin-based catalyst system to produce highly regular polyenes . Additionally, diethyl-1-magnesium chloride methanephosphonate, a novel Grignard reagent, is synthesized through an exchange reaction and is used in reactions with various electrophiles .

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives can be complex, as seen in the crystal and molecular structures of diethyl 6-[4-(4'-nitrophenylazo)phenoxy]hexylmalonate and its isomer. These structures have been determined by X-ray analysis, revealing an optimum stretched shape with one of the ethoxycarbonyl groups oriented perpendicularly to the molecular long axis .

Chemical Reactions Analysis

Diethyl malonate derivatives participate in various chemical reactions. For example, diethyl allylmalonate undergoes [4+2] cycloaddition with cyclopentadienes to afford bicyclic malonates, which can be hydrolyzed to dicarboxylic acids . Oxidation reactions of diethyl ω-phenylalkenylmalonates with high valent metal salts have been investigated, leading to the formation of cyclopropanes and tetrahydronaphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives are influenced by their molecular structure. For instance, the absorption maximum and effective conjugation length of poly(DEDPM) are determined by the structure of the polymer . The crystal structures of diethyl malonate derivatives provide insights into their molecular packing, which can affect their reactivity and physical properties . Additionally, the catalytic activity of a titanium bis(dimethylmalonate) complex in the polymerization of propylene has been studied, showing that the ligand's coordination to the metal center influences the properties of the resulting polypropylene .

Scientific Research Applications

1. Anticancer Activity

Diethyl isopropylmalonate has been utilized in the synthesis of a novel amide alkaloid derived from Aconitum taipeicum, showing promising anticancer activity in vitro. This compound, synthesized through a three-step approach using diethyl isopropylmalonate as a key intermediate, has demonstrated potential in inducing apoptosis and cell cycle arrest in cancer cells, suggesting its utility in cancer therapy (Zhang et al., 2018).

2. Ring-Closing Metathesis Studies

Diethyl isopropylmalonate has been a subject of study in the context of ring-closing metathesis reactions. Research has explored the relative efficiencies of these reactions using different ruthenium-based catalysts, highlighting the chemical's role in understanding catalyst structures and reaction processes (Stewart et al., 2010).

3. Cyclopolymerization and Polymer Properties

The compound has been used in the study of cyclopolymerization, particularly with isopropylidene diallylmalonate, to produce polymers containing trans-1,2-disubstituted cyclopentane groups. Research in this area has implications for the development of polymers with specific properties and applications in materials science (Park et al., 2006).

4. Vapor-Liquid Equilibrium Studies

Diethyl isopropylmalonate has been involved in studies of vapor-liquid equilibrium, particularly in systems with diethyl sulfide and other compounds. This research is crucial for understanding the thermodynamic properties and phase behaviors of mixtures, relevant in chemical engineering and process design (Sapei et al., 2007).

5. Electro-Optical and Electrochemical Studies

The electro-optical and electrochemical properties of polymers derived from diethyl dipropargylmalonate, a related compound, have been measured. These studies provide insights into the potential applications of such polymers in electronics and optoelectronics (Gal et al., 2008).

6. Polymerization Catalyst Research

Research has also focused on the use of diethyl isopropylmalonate in the development of catalysts for polymerization processes. This includes the study of different catalyst systems and their efficiency in producing polymers with specific structures and properties (Anders et al., 2003).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Diethyl isopropylmalonate . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Relevant Papers There is a paper titled “Angewandte Chemie (International Edition in English), 20 (9), 770-771 (1981)” that might be relevant .

properties

IUPAC Name

diethyl 2-propan-2-ylpropanedioate
Source PubChem
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InChI

InChI=1S/C10H18O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQFBFWERHXONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226820
Record name Diethyl isopropylmalonate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl isopropylmalonate

CAS RN

759-36-4
Record name 1,3-Diethyl 2-(1-methylethyl)propanedioate
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Record name Diethyl isopropylmalonate
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Record name DIETHYL ISOPROPYLMALONATE
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Record name Diethyl isopropylmalonate
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Record name Diethyl isopropylmalonate
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Synthesis routes and methods

Procedure details

Diethylmalonate (80.0g) in ethyl alcohol (50 ml) was added to a solution of sodium ethoxide (prepared from sodium metal (13.0g) and absolute alcohol (400 ml)) over 15 minutes whilst gently refluxing the mixture. After stirring under reflux for 1 hour a solution of 2-bromopropane (74.5g) in alcohol (50 ml) was added over 1 hour and the mixture stirred under reflux overnight. The reaction mixture was cooled in ice and inorganic material removed by filtration and the filtrate concentrated. Water was added to the concentrate which was extracted with ether, the ethereal extracts washed with 2N sodium hydroxide solution (X2) and dried over magnesium sulphate. Removal of solvent gave an almost colourless liquid which was further purified by distillation to give diethyl isopropylmalonate b.p. 62°-65° C./0.7 mm Hg.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
74.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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